4-acetylphenyl diphenylcarbamate

Description

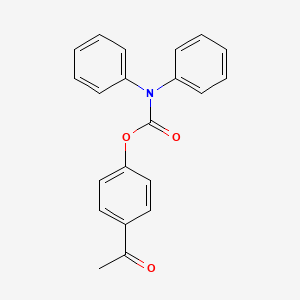

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-acetylphenyl) N,N-diphenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-16(23)17-12-14-20(15-13-17)25-21(24)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLBQXSZNZJUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Acetylphenyl Diphenylcarbamate

Exploration of Direct Carbamate (B1207046) Bond Formation Strategies

The direct formation of the carbamate bond is a cornerstone of synthesizing 4-acetylphenyl diphenylcarbamate. Traditional methods often involve hazardous reagents, prompting the development of safer and more efficient alternatives.

Phosgene-Free and Triphosgene-Free Approaches to Aryl Carbamates

Historically, the synthesis of carbamates relied on the use of phosgene (B1210022) and its derivatives like triphosgene. google.com However, due to the extreme toxicity of phosgene, there has been a significant shift towards developing phosgene-free synthetic routes. google.comtno.nl These alternative methods are not only safer but also align with the principles of green chemistry.

One prominent phosgene-free strategy involves the use of carbon dioxide as a C1 source. psu.edunih.gov CO2 is an attractive substitute as it is non-toxic, non-corrosive, non-flammable, and abundant. psu.edunih.gov The reaction of amines with CO2 can form carbamic acids, which can then be reacted with electrophiles to yield carbamates. nih.gov For instance, amines and anilines can be coupled with a solid support through a CO2 linker in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide. nih.gov

Another approach utilizes organic carbonates, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), which serve as safer alternatives to phosgene. tno.nlresearchgate.net For example, the reaction of diphenylamine (B1679370) with symmetrical organic carbonates can produce the corresponding carbamates. tno.nlresearchgate.net This reaction can be catalyzed by ionic liquids like 3-methyl-1-butylimidazolium chloride ([BMIM]Cl). tno.nl The synthesis of 4,4'-methylene diphenyl carbamate (MDC) has been achieved through the ammonolysis of dimethyl carbonate with 4,4'-diaminodiphenyl methane, using anhydrous zinc acetate (B1210297) as a catalyst. researchgate.net

Furthermore, a greener protocol for synthesizing primary carbamates employs sodium cyanate, a phenol (B47542) or alcohol, and trichloroacetic acid in a solvent-free methodology, resulting in high yields and purity. banglajol.info

Transition-Metal-Catalyzed Carbamoylation Processes

Transition-metal catalysis offers a powerful tool for the synthesis of aryl carbamates, often proceeding under mild conditions with high efficiency. Palladium and copper are among the most utilized metals in these transformations.

Copper-catalyzed reactions have shown significant promise. For example, copper(II) triflate (Cu(OTf)2) has been used as a promoter in the reaction of O-allyl N-tosyl carbamates with aromatic compounds. researchgate.net Copper catalysts, in conjunction with hypervalent iodine reagents, also provide a versatile method for functionalizing unactivated substrates. researchgate.net A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides can produce N-protected amines in a single step. organic-chemistry.org

Palladium-catalyzed reactions are also prevalent. For instance, Pd(II)-diphosphine catalyzed reductive carbonylation of nitrobenzene (B124822) can be used in the synthesis of 1,3-diphenylurea, a precursor for methyl N-phenylcarbamate. researchgate.net The Suzuki cross-coupling reaction, catalyzed by palladium complexes like Pd(PPh3)2Cl2, allows for the conversion of phenols to various (hetero)aryl compounds, which can be a step in a multi-step synthesis of complex carbamates. nih.gov

One-Pot and In Situ Generation Methodologies for Carbamate Precursors

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, resources, and minimizing waste. Several one-pot procedures for carbamate synthesis have been developed.

One such method involves the in situ generation of N-substituted carbamoyl (B1232498) chlorides, which are then reacted with substituted phenols. organic-chemistry.org This approach avoids the direct handling of sensitive reactants and provides an economical and efficient route to O-aryl carbamates. organic-chemistry.org Another example is the one-pot conversion of phenols to anilines via a Smiles rearrangement, which can then be further functionalized to form carbamates. researchgate.net

Furthermore, phenols can be converted to catechols in a one-pot procedure involving formylation followed by a Dakin oxidation. researchgate.net Such transformations of the phenolic starting material open up pathways to a wider range of substituted aryl carbamates. The direct conversion of phenols and anilines to aldehydes and ketones has also been achieved in a one-pot manner, highlighting the versatility of one-pot strategies in organic synthesis. nih.gov

Reactant Selection and Substrate Scope Considerations for this compound Synthesis

The synthesis of this compound specifically requires the reaction between 4-hydroxyacetophenone and a diphenylcarbamoyl source. The nature of the reactants and the scope of the reaction are critical for a successful synthesis.

The 4-hydroxyacetophenone substrate contains a phenolic hydroxyl group and an acetyl group. The acetyl group is an electron-withdrawing group, which can influence the reactivity of the phenol. The reaction to form the carbamate will typically involve the nucleophilic attack of the phenolic oxygen onto an electrophilic carbonyl carbon of a carbamoylating agent.

The diphenylcarbamoyl moiety can be introduced using several reagents. Diphenylcarbamoyl chloride is a common choice, which reacts with phenols in the presence of a base. Alternatively, diphenylamine can be used in conjunction with a carbonyl source like a carbonate or CO2. The substrate scope for these reactions is often broad, with tolerance for various functional groups. researchgate.net For example, zinc chloride-catalyzed synthesis of carbamates from carbamoyl chlorides and alcohols has been shown to tolerate a wide range of functional groups. researchgate.net

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalyst Loading

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption.

Temperature: The reaction temperature can have a significant impact on the reaction rate and selectivity. For some carbamate syntheses, an increase in temperature can lead to a decrease in conversion, suggesting that the reaction is exothermic and the equilibrium shifts to the reactants at higher temperatures. psu.edu In other cases, heating is necessary to drive the reaction to completion. For example, in a Cu(OTf)2 promoted reaction, heating to 100 °C was employed. researchgate.net

Solvent Effects: The choice of solvent can dramatically influence the reactivity. organic-chemistry.org For instance, in the synthesis of carbamates from diphenylamine and organic carbonates, the ionic liquid [BMIM]Cl showed the best reactivity. tno.nl In other systems, solvents like tetrahydrofuran (B95107) (THF) are used. researchgate.net Solvent-free conditions are also being explored as a greener alternative. banglajol.info

Catalyst Loading: The amount of catalyst used can affect the reaction yield. In a zinc chloride-catalyzed carbamate synthesis, it was found that increasing the catalyst loading from 0.25 to 0.5 equivalents significantly increased the yield, but further increases did not lead to a discernible improvement. researchgate.net Finding the optimal catalyst loading is key to achieving an efficient and cost-effective process.

Interactive Table: Optimization of Carbamate Synthesis

This table is interactive. Click on the headers to sort the data.

| Parameter | Condition | Effect on Yield/Conversion | Reference |

| Temperature | Increasing temperature | Can decrease conversion for exothermic reactions | psu.edu |

| Temperature | 100 °C | Used in Cu(OTf)2 promoted synthesis | researchgate.net |

| Solvent | [BMIM]Cl | Showed best reactivity in a specific system | tno.nl |

| Solvent | Solvent-free | A greener alternative leading to high yields | banglajol.info |

| Catalyst Loading | 0.5 equiv ZnCl2 | Excellent yield, further increase showed no benefit | researchgate.net |

Green Chemistry Principles and Atom Economy in Carbamate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods for carbamates. rsc.org These principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. acs.org

Atom Economy: A key concept in green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org Synthetic methods should be designed to maximize atom economy. acs.org Phosgene-free methods using CO2 or carbonates often have better atom economy than traditional routes that generate significant byproducts. psu.edu

Use of Safer Reagents: The move away from highly toxic phosgene to safer alternatives like CO2 and organic carbonates is a prime example of applying green chemistry principles. google.comtno.nlpsu.edu

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled, reducing waste. acs.org Transition-metal and enzyme catalysis are key strategies in green carbamate synthesis. researchgate.netacs.org

Solvent Choice: The development of solvent-free reactions or the use of environmentally benign solvents is another important aspect of green chemistry in carbamate synthesis. banglajol.inforsc.org

By adhering to these principles, the synthesis of this compound and other carbamates can be made more sustainable and environmentally friendly.

Stereochemical and Regiochemical Control in Related Aryl Carbamate Formations

The synthesis of aryl carbamates, such as this compound, necessitates precise control over the reaction to ensure the desired arrangement of atoms (stereochemistry) and the correct placement of functional groups (regiochemistry). While the carbamate linkage itself in this compound does not possess a stereocenter, the principles of stereochemical and regiochemical control are paramount in the synthesis of more complex aryl carbamates and related structures where chirality and isomerism are critical factors. Understanding these principles provides a framework for developing efficient and selective synthetic routes.

Stereochemical Control

Stereochemical control in the formation of related carbamates often involves the use of chiral catalysts or auxiliaries to induce enantioselectivity, particularly when the target molecule contains stereogenic centers. This is crucial in the synthesis of pharmaceuticals and other bioactive molecules where only one enantiomer exhibits the desired activity.

A notable strategy involves the enantioselective N-H bond insertion reactions of α-alkyl-α-diazoacetates and various carbamates. acs.org This method, cooperatively catalyzed by a neutral copper catalyst (TpCu) and a chiral spiro phosphoric acid, provides access to optically active N-carbonate α-alkyl-α-amino esters with high enantioselectivities (90–96% ee). acs.org The success of this reaction hinges on the chiral catalyst's ability to promote enantioselective proton transfer to an enolate intermediate, thereby establishing the stereocenter. acs.org

Biocatalysis also offers a powerful tool for stereoselective synthesis. For instance, the highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved using a ketoreductase (KRED) enzyme. acs.org This biocatalytic ketone reduction proceeded with a high trans-diastereoselectivity of up to 98.7:1.3 dr, highlighting the exceptional selectivity that enzymes can provide. acs.org

Furthermore, the merger of photoredox and nickel catalysis has enabled the highly stereoselective synthesis of diverse aryl/heteroaryl-C-nucleosides. rsc.org This dual catalytic system facilitates a decarboxylative cross-coupling reaction that proceeds under mild, visible-light irradiation. rsc.org

The conformation of the carbamate group itself, existing as syn and anti rotamers due to the partial double bond character of the C-N bond, is another aspect of stereochemistry. nih.gov While the energy barrier to rotation is generally low, the preference for one conformer can be influenced by steric and electronic factors, which can be relevant in the context of directed metalation reactions. nih.gov

Regiochemical Control

Regiochemical control is critical when a molecule has multiple reactive sites where a reaction could potentially occur. In the context of aryl carbamate synthesis, this often relates to the selective functionalization of an aromatic ring.

One powerful strategy for achieving regioselectivity is the use of directed metalation groups. The carbamate group itself can act as a directed metalation group, facilitating ortho-lithiation or ortho-sodiation of the aryl ring. nih.gov This allows for the introduction of electrophiles specifically at the position adjacent to the carbamate, a process known as the Snieckus-Fries rearrangement. nih.gov The regioselectivity of this process is generally high, providing a reliable method for the synthesis of ortho-substituted phenols from aryl carbamates. nih.gov

In the case of polysubstituted aromatic precursors, the inherent electronic and steric properties of the existing substituents play a crucial role in directing incoming groups. For example, in the copper(I)-catalyzed Ullmann-type coupling of primary carbamates with 5-substituted-1,2,3-triiodobenzenes, the amination reaction occurs exclusively at the less sterically hindered terminal positions. rsc.orgrsc.org This high regioselectivity is driven by the steric environment around the iodine atoms, leading to the formation of 2,3-diiodinated N-aryl carbamates. rsc.orgrsc.org The electronic nature of the substituents on the triiodoarene can affect the reaction yield but not the regioselectivity. rsc.org

Catalytic hydroarylation reactions also demonstrate excellent regiocontrol. The synthesis of arylethylamines through the hydroarylation of vinyl amine derivatives with aryl halides proceeds with complete regiocontrol, affording valuable phenethylamine (B48288) structures. nih.gov This is achieved through a catalytic system that promotes the transfer of electrons and hydrogen atoms, enabling the direct and selective addition of an aryl group to the vinyl substrate. nih.gov

Furthermore, the carbocupration of N-alkynylamides is a highly regio- and stereoselective process. researchgate.net The reaction leads to the stereodefined formation of vinylcopper species with the copper atom positioned geminal to the amide moiety, which can then be used in subsequent transformations. researchgate.net Similarly, the carbocupration of alkynyl carbamates provides a direct route to (E)-alkenyl enol carbamates with high regio- and stereoselectivity. nih.gov

The table below summarizes key findings in stereochemical and regiochemical control in related aryl carbamate formations.

| Reaction Type | Key Feature | Catalyst/Reagent | Outcome |

| Enantioselective N-H Insertion | Stereochemical Control | TpCu / Chiral Spiro Phosphoric Acid | High enantioselectivity (90-96% ee) in the formation of α-amino esters. acs.org |

| Biocatalytic Ketone Reduction | Stereochemical Control | Ketoreductase (KRED) | High trans-diastereoselectivity (up to 98.7:1.3 dr). acs.org |

| Ullmann-Type C-N Coupling | Regiochemical Control | Copper(I) | Exclusive amination at the terminal positions of 1,2,3-triiodobenzenes. rsc.orgrsc.org |

| Directed Ortho Metalation | Regiochemical Control | Sodium Diisopropylamide (NaDA) | Selective ortho-functionalization of aryl carbamates. nih.gov |

| Catalytic Hydroarylation | Regiochemical Control | Organic Photoredox and HAT Catalysts | Complete regiocontrol in the synthesis of arylethylamines. nih.gov |

| Carbocupration of Alkynyl Carbamates | Regio- and Stereochemical Control | Organocopper Reagents | Highly selective formation of (E)-alkenyl enol carbamates. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Acetylphenyl Diphenylcarbamate

Vibrational Spectroscopy for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups and bonding within a molecule. By analyzing the vibrational modes, we can identify key structural motifs of 4-acetylphenyl diphenylcarbamate.

FT-IR spectroscopy is a powerful technique for identifying functional groups based on their characteristic absorption of infrared radiation. For this compound, the spectrum is expected to be dominated by the vibrational modes of the acetyl group, the carbamate (B1207046) linkage, and the aromatic rings.

The most prominent absorption band in the FT-IR spectrum would be the C=O stretching vibrations. The acetyl group's carbonyl (C=O) stretch typically appears in the region of 1680-1700 cm⁻¹. The carbamate carbonyl (N-C=O) stretching vibration is expected at a slightly higher frequency, generally between 1700-1730 cm⁻¹, due to the influence of the adjacent nitrogen atom.

The C-N stretching vibration of the carbamate group is another key diagnostic peak, typically observed in the 1200-1350 cm⁻¹ range. nih.gov The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group in the acetyl moiety would be found in the 2850-2960 cm⁻¹ region. mdpi.com The in-plane and out-of-plane C-H bending vibrations of the substituted phenyl rings would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). Specifically, the para-substituted acetylphenyl ring would exhibit a characteristic out-of-plane bending vibration in the 800-850 cm⁻¹ range. The stretching vibrations of the C-O bond in the carbamate ester are expected around 1050-1250 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃) | Stretching | 2960-2850 |

| Carbonyl (C=O) of Acetyl | Stretching | 1700-1680 |

| Carbonyl (C=O) of Carbamate | Stretching | 1730-1700 |

| Aromatic C=C | Stretching | 1600-1450 |

| Carbamate C-N | Stretching | 1350-1200 |

| Carbamate C-O | Stretching | 1250-1050 |

| Aromatic C-H | Out-of-plane Bending | 900-690 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar and symmetric bonds often produce strong Raman signals.

In the FT-Raman spectrum of this compound, the aromatic ring stretching vibrations are expected to be particularly intense, appearing in the 1580-1610 cm⁻¹ and 1400-1500 cm⁻¹ regions. The symmetric breathing mode of the phenyl rings would also give a characteristic sharp band. The C=O stretching vibrations of both the acetyl and carbamate groups would be present, though potentially weaker than in the FT-IR spectrum. mdpi.com

The C-N stretching vibration of the carbamate group is also detectable in Raman spectroscopy. nih.gov The aliphatic C-H stretching and bending vibrations of the methyl group would also be observable. The analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted FT-Raman Vibrational Assignments for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃) | Stretching | 2960-2850 |

| Carbonyl (C=O) of Acetyl | Stretching | 1700-1680 |

| Carbonyl (C=O) of Carbamate | Stretching | 1730-1700 |

| Aromatic C=C | Ring Stretching | 1610-1580 |

| Carbamate C-N | Stretching | 1350-1200 |

| Phenyl Ring | Breathing Mode | ~1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework of this compound can be determined.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group are expected to appear as a sharp singlet at approximately 2.5-2.7 ppm. rsc.orgrsc.org

The aromatic protons of the 4-acetylphenyl ring would likely appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The doublet for the protons ortho to the acetyl group would be expected around 7.9-8.1 ppm, while the doublet for the protons ortho to the carbamate oxygen would be shifted slightly upfield to around 7.2-7.4 ppm.

The protons of the two phenyl rings on the carbamate nitrogen would likely give rise to a more complex multiplet in the range of 7.2-7.6 ppm, due to overlapping signals and potentially restricted rotation around the N-phenyl bonds.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl CH₃ | 2.5 - 2.7 | Singlet | 3H |

| Aromatic H (ortho to -C=O) | 7.9 - 8.1 | Doublet | 2H |

| Aromatic H (ortho to -O-C=O) | 7.2 - 7.4 | Doublet | 2H |

| Diphenylamino Aromatic H | 7.2 - 7.6 | Multiplet | 10H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 195-200 ppm. rsc.orgrsc.org The carbamate carbonyl carbon would likely appear further upfield, around 150-155 ppm.

The methyl carbon of the acetyl group would give a signal in the aliphatic region, around 25-30 ppm. rsc.org The aromatic carbons would produce a series of signals between 120 and 155 ppm. The carbon attached to the acetyl group would be deshielded, appearing around 135-140 ppm, while the carbon attached to the carbamate oxygen would be even further deshielded, in the region of 150-155 ppm. The carbons of the diphenylamino group would also resonate in the aromatic region.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | 25 - 30 |

| Aromatic C (Diphenylamino) | 120 - 145 |

| Aromatic C (4-acetylphenyl) | 120 - 155 |

| Carbamate C=O | 150 - 155 |

| Acetyl C=O | 195 - 200 |

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer deeper insights. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, for instance, between the ortho and meta protons on the 4-acetylphenyl ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy would be particularly useful for establishing long-range correlations, for example, from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon. This would definitively link the acetyl group to the phenyl ring.

Solid-state NMR could be employed to study the conformation and packing of this compound in the solid state. This would be especially interesting for investigating potential polymorphism and for understanding intermolecular interactions in the crystal lattice.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available experimental data for the chemical compound this compound. Specifically, detailed structural and spectroscopic characterization data, which are crucial for a thorough scientific analysis, could not be located. As a result, a complete and detailed article focusing solely on this compound, as per the requested outline, cannot be generated at this time.

The intended article was to focus on the "," with a deep dive into its solid-state molecular geometry and fragmentation analysis. This would have included a detailed examination of its crystal structure through X-ray crystallography and its molecular weight and fragmentation pattern via mass spectrometry.

The planned sections were to include:

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis:This section was designed to present data on the compound's exact molecular weight and how it breaks apart under ionization, providing insights into its chemical structure and stability.

Despite extensive searches across various scientific databases and journals, no specific crystallographic information files (CIF) or detailed mass spectral data for this compound could be retrieved. While information on analogous compounds and general principles of the analytical techniques are available, the strict requirement to focus solely on this compound and to include its specific experimental data prevents the creation of a scientifically accurate and detailed article as requested.

The successful generation of such an article is contingent upon the future publication of experimental studies that characterize the crystallographic and mass spectrometric properties of this compound.

Theoretical and Computational Investigations of 4 Acetylphenyl Diphenylcarbamate

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 4-acetylphenyl diphenylcarbamate. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.

Geometric Optimization and Conformation Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral (torsion) angles. The goal is to find the minimum energy conformation on the potential energy surface.

The rotational freedom around several single bonds in this compound, particularly the C-N bond of the carbamate (B1207046) group and the bonds connecting the phenyl rings, gives rise to multiple possible conformers. nih.gov The stability of the carbamate group itself is influenced by resonance between the amide and carboxyl groups, which can affect the rotational barrier of the C-N bond. nih.gov Studies on similar carbamate-containing molecules often reveal a preference for a trans or cis conformation of the carbamate group, which is determined by the steric and electronic effects of its substituents. nih.gov

A systematic conformational analysis would involve rotating key dihedral angles and performing geometry optimization for each starting structure. The resulting energies of the various stable conformers would then be compared to identify the global minimum energy structure, which represents the most likely conformation of an isolated molecule.

Table 1: Illustrative Optimized Geometric Parameters for a Carbamate Moiety (Based on Typical Values)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.20 - 1.25 | O=C-N | 123 - 127 |

| C-N | 1.35 - 1.40 | C-N-C | 115 - 125 |

| C-O | 1.33 - 1.38 | O-C-O | 108 - 112 |

Note: The values in this table are illustrative and represent typical ranges for carbamate groups. Specific values for this compound would require dedicated DFT calculations.

Electronic Structure Characterization (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, the electronic properties of this compound can be investigated. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

For this compound, the HOMO is likely to be located on the electron-rich diphenylamine (B1679370) moiety, while the LUMO may be centered on the electron-withdrawing acetylphenyl group. The distribution of these orbitals provides insight into the regions of the molecule most susceptible to electrophilic and nucleophilic attack. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another powerful tool for visualizing the electronic distribution. It maps the electrostatic potential onto the electron density surface of the molecule. The MEP provides a visual guide to the charge distribution, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, negative potential would be expected around the oxygen atoms of the carbonyl and acetyl groups, while positive potential might be found near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis provides a quantitative picture of bonding and intramolecular interactions.

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated.

Comparing the computed spectrum with an experimentally obtained spectrum serves as a validation of the calculated geometry. The vibrational modes can be visualized, allowing for the assignment of specific peaks in the experimental spectrum to particular stretching, bending, or torsional motions of the functional groups in this compound. For instance, the characteristic stretching frequencies for the C=O of the carbamate, the C=O of the acetyl group, and the C-N and C-O bonds can be identified.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are excellent for studying a single molecule in a vacuum, Molecular Dynamics (MD) simulations can provide insights into the behavior of a molecule over time, including its conformational flexibility and interactions with a solvent. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of how the molecule moves and changes its shape.

For this compound, an MD simulation could reveal the accessible conformational landscape by showing how the dihedral angles fluctuate over time. This provides a more dynamic picture of the molecule's structure than the static view from a geometry optimization. Furthermore, by including explicit solvent molecules (e.g., water, chloroform) in the simulation box, the effect of the solvent on the conformational preferences and dynamics of this compound can be studied. This is particularly important as solvent interactions can stabilize certain conformers over others.

Reactivity Site Prediction and Chemical Softness Analysis (e.g., Fukui Functions, ALIE)

To predict the most reactive sites within this compound, various reactivity descriptors derived from DFT can be employed. Fukui functions are a popular tool for this purpose. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of sites most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).

The Average Local Ionization Energy (ALIE) surface is another descriptor that can highlight reactive sites. The ALIE represents the average energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE values indicate sites where electrons are most easily detached, corresponding to the most reactive sites for electrophilic attack. For this compound, these analyses would likely pinpoint the oxygen and nitrogen atoms as well as the aromatic rings as key regions for chemical reactions.

In-Depth Analysis of Non-Covalent Interactions in this compound Remains an Area for Future Investigation

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the non-covalent interactions (NCI) within the molecular framework of this compound. While the analysis of such interactions is a critical aspect of understanding the solid-state behavior and crystal packing of molecular compounds, dedicated research on this particular chemical entity has not been published.

Methodologies such as Hirshfeld surface analysis and the examination of two-dimensional fingerprint plots are powerful tools for elucidating the nature and contribution of various intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. unam.mxmdpi.com These computational techniques provide quantitative and qualitative insights into how molecules interact with their neighbors in a crystalline lattice, which in turn governs the material's macroscopic properties. unam.mxresearchgate.net

However, without a determined crystal structure for this compound, a prerequisite for such computational analyses, a detailed investigation into its specific non-covalent interactions is not feasible. The synthesis and crystallographic analysis of this compound would be the necessary first step to enable future theoretical studies. Such research would allow for the generation of its Hirshfeld surface and corresponding fingerprint plots, providing the scientific community with valuable data on its supramolecular chemistry.

Reaction Mechanisms and Chemical Reactivity of 4 Acetylphenyl Diphenylcarbamate

Fundamental Mechanisms of Carbamate (B1207046) Bond Formation and Cleavage

The formation of carbamates, such as 4-acetylphenyl diphenylcarbamate, can be achieved through several synthetic routes. A common method involves the reaction of an alcohol or phenol (B47542) with an isocyanate, or the reaction of an amine with a chloroformate or a carbonate. wikipedia.org Specifically, this compound would likely be synthesized by the reaction of 4-hydroxyacetophenone with diphenylcarbamoyl chloride in the presence of a base.

The cleavage of the carbamate bond can proceed through different mechanisms depending on the reaction conditions. Hydrolysis, a common cleavage pathway, can be catalyzed by either acid or base. rsc.org

Table 1: General Mechanisms of Carbamate Bond Cleavage

| Mechanism | Description | Intermediate/Transition State |

| Base-Catalyzed Hydrolysis (E1cB) | This elimination-conjugate base mechanism involves the deprotonation of the carbamate nitrogen, followed by the elimination of the leaving group (the phenoxide in this case) to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed to the corresponding amine and carbon dioxide. rsc.org | Isocyanate anion or a high degree of acyl-oxygen bond cleavage in the transition state. nih.govrsc.org |

| Acid-Catalyzed Hydrolysis | Protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water. | Tetrahedral intermediate |

| Nucleophilic Acyl Substitution (BAC2) | Direct attack of a nucleophile (like hydroxide) at the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to products. This is more likely with poorer leaving groups. rsc.org | Tetrahedral intermediate |

Kinetic studies on the hydrolysis of various carbamates have provided significant insights into their reaction mechanisms. The rate of hydrolysis is highly dependent on the pH of the solution and the nature of the substituents on both the nitrogen and the oxygen of the carbamate group. researchgate.netnewcastle.edu.au

For aryl carbamates, the rate of base-catalyzed hydrolysis is sensitive to the electronic effects of the substituents on the aryl leaving group. Electron-withdrawing groups on the O-aryl ring enhance the rate of hydrolysis by stabilizing the resulting phenoxide anion. rsc.org In the case of this compound, the acetyl group at the para position of the phenyl ester would increase the acidity of the corresponding phenol, making it a better leaving group and thus accelerating the rate of hydrolysis.

Conversely, substituents on the N-aryl ring also influence the reaction rate. For N-aryl carbamates, electron-withdrawing substituents on the N-aryl ring can also increase the rate of hydrolysis. rsc.org The two phenyl groups on the nitrogen of this compound will have a combined electronic and steric effect on the reactivity.

The formation and cleavage of carbamates are central to carbon dioxide capture and release technologies, particularly in amine-based scrubbing processes. nih.govrsc.orgnih.gov Amines react reversibly with CO2 to form carbamates. nih.govrsc.orgacs.org The stability of the carbamate is crucial for the efficiency of CO2 capture.

While this compound itself is not directly used in CO2 capture, the fundamental principles of carbamate formation from CO2 and an amine, and its subsequent cleavage, are relevant to understanding the stability of the carbamate bond. The direct interconversion of carbamate and bicarbonate is a key area of research, with studies exploring various mechanistic pathways, including concerted and stepwise mechanisms for carbamate hydrolysis. nih.govacs.org

Reactivity Towards Electrophilic Species

The carbamate group contains several potential sites for electrophilic attack. The nitrogen atom, although its lone pair is delocalized into the carbonyl group, can still react with strong electrophiles. However, the most common site for electrophilic attack is the carbonyl oxygen. Protonation or Lewis acid coordination at the carbonyl oxygen activates the carbamate for nucleophilic attack.

The reactivity of metal carbamato complexes with electrophiles has been studied, showing that attack can occur at either the oxygen or nitrogen atoms of the carbamato ligand. mdpi.com In the context of this compound, the acetyl group's carbonyl oxygen also presents a potential site for electrophilic interaction.

Reactivity Towards Nucleophilic Species

The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity is central to the hydrolysis and cleavage of carbamates. The rate of nucleophilic attack is influenced by the nature of the nucleophile and the substituents on the carbamate.

The hydrolysis of aryl carbamates can proceed via an elimination-addition (E1cB) mechanism involving an isocyanate intermediate, especially with good leaving groups. rsc.org For carbamates with poorer leaving groups, a direct nucleophilic acyl substitution (BAC2) by hydroxide (B78521) ion is more likely. rsc.org Given the presence of the electron-withdrawing acetyl group, the 4-acetylphenoxide is a relatively good leaving group, suggesting that an E1cB-like mechanism could be significant in the base-catalyzed hydrolysis of this compound.

Furthermore, enecarbamates, which are vinylogous carbamates, have been shown to act as nucleophiles in various carbon-carbon and carbon-nitrogen bond-forming reactions, typically in the presence of a Lewis acid catalyst. nih.gov

Thermal and Photochemical Transformations of the Carbamate Linkage

Carbamates can undergo various transformations upon heating or exposure to light. The thermal decomposition of carbamates is a known method for generating isocyanates and alcohols, particularly in the gas phase at high temperatures. mdpi.compublish.csiro.aunih.gov The stability of the carbamate towards thermal decomposition is dependent on its structure. For this compound, thermal decomposition would be expected to yield diphenyl isocyanate and 4-hydroxyacetophenone.

Photochemical reactions of carbamates, particularly O-aryl carbamates, often involve the photo-Fries rearrangement. unito.ittandfonline.comresearchgate.net This reaction typically leads to the formation of ortho- and para-hydroxyaryl amides. Irradiation of N-aryl O-aryl carbamates can lead to rearranged products via cleavage of the carbamate bond and subsequent recombination of the resulting radicals. unito.itresearchgate.net For this compound, photochemical excitation could potentially lead to cleavage of the O-CO bond, followed by rearrangement to form hydroxy-substituted benzophenones.

Intramolecular Rearrangements and Cyclization Pathways

Carbamates containing suitably positioned functional groups can undergo intramolecular cyclization reactions. These reactions are often highly efficient and can be triggered under specific conditions. For instance, carbamates with a neighboring nucleophilic group, such as a hydroxyl or carboxyl group, can cyclize to form heterocyclic compounds. nih.govrsc.orgresearchgate.net

In the case of this compound, the acetyl group is not positioned to directly participate in an intramolecular cyclization with the carbamate linkage under typical conditions. However, the potential for such reactions exists in related molecules where a nucleophilic group is ortho to the carbamate functionality. Studies on basic carbamates of phenols have shown that intramolecular cyclization-elimination reactions can lead to the release of the parent phenol. nih.gov

Chemical Derivatization and Analogue Synthesis for Structure Reactivity Relationship Studies

Modification of the Acetylphenyl Moiety

The acetylphenyl moiety of 4-acetylphenyl diphenylcarbamate offers a reactive handle for a variety of chemical transformations. The acetyl group, an electron-withdrawing substituent, significantly influences the electronic properties of the phenyl ring to which it is attached. Modifications to this group can modulate the reactivity of the entire molecule.

One common derivatization is the oxidation of the acetyl group to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. For instance, treatment of a methyl ketone like the acetyl group with iodine in a sodium hydroxide (B78521) solution (the haloform reaction) can yield a carboxylate, which upon acidification, gives the corresponding carboxylic acid. quora.com This transformation converts the moderately deactivating acetyl group into a strongly deactivating carboxyl group, which can impact reactions sensitive to the electron density of the O-aryl ring.

Conversely, the acetyl group can be reduced to an ethyl group through methods like the Wolff-Kishner or Clemmensen reduction. youtube.com This change from an electron-withdrawing to an electron-donating alkyl group would increase the electron density on the phenyl ring, thereby altering its reactivity.

Furthermore, the carbonyl group of the acetyl moiety can undergo a range of condensation reactions. For example, it can react with hydrazines to form hydrazones or with hydroxylamines to form oximes. These derivatizations not only change the steric and electronic profile of the molecule but can also introduce new functionalities for further chemical modification.

The synthesis of various derivatives of 4-acetylphenylamine showcases the versatility of modifying the acetylphenyl moiety. For example, 4'-aminoacetophenone (B505616) can be reacted with α-haloketones to produce 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones, which can then be further transformed into a variety of heterocyclic structures. While not directly on the carbamate (B1207046), these reactions demonstrate the chemical tractability of the acetylphenyl group for creating diverse analogues.

A summary of potential modifications to the acetylphenyl moiety and their predicted effects on electronic properties is presented in Table 1.

| Modification | Reagents | Resulting Functional Group | Predicted Electronic Effect |

| Oxidation | I2, NaOH then H3O+ | Carboxylic Acid | Stronger electron-withdrawing |

| Reduction | H2NNH2, KOH | Ethyl | Weak electron-donating |

| Hydrazone Formation | Hydrazine | Hydrazone | Altered electronic and steric profile |

| Oxime Formation | Hydroxylamine | Oxime | Altered electronic and steric profile |

Alterations to the Diphenyl Moiety

The N,N-diphenyl moiety of this compound plays a significant role in defining the steric environment around the carbamate nitrogen and influencing the electronic nature of the nitrogen atom through resonance and inductive effects. Altering the substitution pattern on these phenyl rings is a key strategy for probing structure-reactivity relationships.

The synthesis of N-aryl carbamate derivatives has shown that substituents on the N-phenyl ring have a significant impact on the molecule's properties. mdpi.com In a study on N-aryl carbamates, it was found that both electron-donating and electron-withdrawing substituents on the N-aryl ring could influence the biological activity of the compounds. mdpi.com For instance, the introduction of halogen atoms or trifluoromethyl groups can significantly alter the electronic distribution and lipophilicity of the molecule. mdpi.com

A systematic study on aryl-substituted t-butyl N-methyl-N-aryl carbamates demonstrated a linear free energy relationship between the barrier to C–N bond rotation and the electronic effect of the substituent on the N-aryl ring. nd.edu Electron-donating groups were found to increase the rotational barrier (ΔG‡), while electron-withdrawing groups decreased it. nd.edu This indicates that substituents on the N-phenyl rings of this compound would directly impact the conformational dynamics of the carbamate linkage.

The synthesis of these analogues can be achieved through the reaction of 4-acetylphenol with appropriately substituted diphenylamine (B1679370) precursors in the presence of a carbonyl source like phosgene (B1210022) or a phosgene equivalent. Alternatively, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates, allowing for the coupling of an aryl halide or triflate with an amine in the presence of a carbon monoxide source or a cyanate. mit.eduorganic-chemistry.org

Table 2 presents a hypothetical series of analogues with modifications to the diphenyl moiety and the expected impact on the electronic properties of the carbamate nitrogen.

| Substituent on N-Phenyl Ring | Nature of Substituent | Expected Effect on Carbamate Nitrogen Electron Density | Expected Effect on C-N Bond Rotation Barrier |

| 4-Methoxy | Electron-donating | Increase | Increase |

| 4-Methyl | Weakly electron-donating | Slight Increase | Slight Increase |

| Unsubstituted | Neutral | Baseline | Baseline |

| 4-Chloro | Weakly electron-withdrawing | Slight Decrease | Slight Decrease |

| 4-Nitro | Strongly electron-withdrawing | Decrease | Decrease |

Derivatization of the Carbamate Linkage

The carbamate linkage is a planar, resonance-stabilized functional group that is central to the structure of this compound. nih.gov The reactivity of this group is influenced by the electronic properties of both the O-aryl and N-aryl substituents. nih.gov Derivatization of the carbamate linkage itself is less common than modification of the flanking aryl groups, but certain transformations can provide valuable insights.

One key aspect of the carbamate linkage is the potential for hindered rotation around the C–N bond, leading to the existence of syn and anti rotamers. nih.gov The energy barrier to this rotation is sensitive to the electronic and steric nature of the substituents on the nitrogen and oxygen atoms. nd.edu

A significant derivatization strategy involves the replacement of the oxygen atom with a sulfur atom to form a thiocarbamate. The Newman-Kwart rearrangement is a classic thermal reaction that converts an O-aryl thiocarbamate into an S-aryl thiocarbamate. researchgate.net This transformation involves a 1,3-aryl migration from the oxygen to the sulfur atom and is accelerated by electron-withdrawing groups on the migrating aryl ring. researchgate.net Studying the kinetics of this rearrangement for analogues of 4-acetylphenyl diphenylthiocarbamate could provide detailed information about the electronic effects of substituents on the O-aryl ring.

The synthesis of O-aryl carbamates can be achieved through several routes, including the reaction of an alcohol or phenol (B47542) with an isocyanate, or by reacting a chloroformate with an amine. organic-chemistry.org A versatile one-pot procedure for the synthesis of substituted O-aryl carbamates involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides which then react with phenols. organic-chemistry.org

Synthesis of Analogues to Probe Electronic and Steric Effects on Reactivity

The systematic synthesis of analogues is fundamental to understanding how electronic and steric factors govern the reactivity of this compound. By introducing a variety of substituents at different positions on the molecule, a detailed picture of the structure-reactivity landscape can be constructed.

Electronic effects are typically probed by introducing substituents with varying electron-donating or electron-withdrawing properties. libretexts.org For example, placing a nitro group (strong electron-withdrawing) or a methoxy (B1213986) group (strong electron-donating) on either the acetylphenyl or the diphenyl moieties would create analogues at the extremes of the electronic spectrum. The reactivity of these analogues in a model reaction, such as hydrolysis of the carbamate bond, would provide quantitative data on the influence of electronics. A study on substituted phenyl benzoates, which are structurally related to carbamates, showed that both phenyl and benzoyl ring substituents have a reverse effect on the 13C NMR chemical shift of the carbonyl carbon, indicating a cross-interaction between the two aryl rings. nih.gov

Steric effects can be investigated by introducing bulky groups near the reactive centers. For instance, placing tert-butyl groups at the ortho positions of the diphenylamine moiety would create significant steric hindrance around the carbamate nitrogen. This would likely affect the planarity of the carbamate group and its ability to participate in intermolecular interactions.

The synthesis of a library of analogues can be facilitated by modern synthetic methodologies. For example, the palladium-catalyzed synthesis of N-aryl carbamates allows for a modular approach, where different aryl halides and amines can be combined to quickly generate a diverse set of compounds. organic-chemistry.org

Table 3 outlines a series of hypothetical analogues designed to probe electronic and steric effects on the reactivity of the carbamate, with predicted trends in a model hydrolysis reaction.

| Analogue Structure (Modification from this compound) | Primary Effect Probed | Predicted Relative Rate of Hydrolysis |

| 4-Nitrophenyl diphenylcarbamate | Electronic (strong electron-withdrawing on O-aryl) | Faster |

| 4-Methoxyphenyl diphenylcarbamate | Electronic (electron-donating on O-aryl) | Slower |

| 4-Acetylphenyl bis(4-nitrophenyl)carbamate | Electronic (strong electron-withdrawing on N-aryl) | Slower |

| 4-Acetylphenyl bis(4-methoxyphenyl)carbamate | Electronic (electron-donating on N-aryl) | Faster |

| 4-Acetylphenyl bis(2,6-dimethylphenyl)carbamate | Steric (hindrance at N-aryl) | Slower |

These systematic studies, combining targeted synthesis with kinetic or other reactivity measurements, are essential for developing a comprehensive understanding of the chemical behavior of this compound and for guiding the design of new functional molecules.

Advanced Chemical Applications and Future Research Directions

Role of 4-Acetylphenyl Diphenylcarbamate as a Building Block in Complex Chemical Syntheses

The intrinsic functionality of this compound makes it a versatile building block for constructing more complex molecular architectures. The molecule possesses several reactive sites that can be selectively addressed to build intricate chemical structures.

The primary reactive centers are:

The Acetyl Group: The ketone functionality is a classic handle for a wide array of chemical transformations. It can undergo nucleophilic addition, condensation reactions (like aldol (B89426) or Knoevenagel condensations), reduction to an alcohol, or conversion to an oxime, among other reactions. This allows for the introduction of diverse substituents and the extension of the molecular framework.

The Aromatic Rings: The phenyl rings can be subjected to electrophilic substitution reactions, such as nitration or halogenation, although the carbamate (B1207046) and acetyl groups will influence the position of substitution. These modifications can tune the electronic properties of the molecule.

The Carbamate Linkage: While generally stable, the carbamate bond can be cleaved under specific hydrolytic conditions (acidic or basic) to yield 4-hydroxyacetophenone and diphenylamine (B1679370). This lability can be exploited in protecting group strategies or for the controlled release of these constituent molecules.

The strategic manipulation of these functional groups allows this compound to serve as a key intermediate in multi-step syntheses. For instance, the acetyl group can be used as an anchor point to immobilize the molecule on a solid support for combinatorial synthesis. A related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, has been synthesized by reacting 4-aminoacetophenone with pivaloyl isothiocyanate, highlighting the utility of the acetylphenyl moiety as a foundational unit in building complex derivatives. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Type | Potential Application |

|---|---|---|---|

| Acetyl Group (C=O) | Reduction (e.g., with NaBH₄) | Secondary Alcohol | Introduction of a chiral center |

| Acetyl Group (C=O) | Wittig Reaction | Alkene | Carbon chain extension |

| Acetyl Group (C=O) | Aldol Condensation | β-Hydroxy Ketone | Formation of new C-C bonds |

| Aromatic Ring | Electrophilic Nitration | Nitro-substituted derivative | Altering electronic properties |

| Carbamate (O-CO-N) | Hydrolysis | Phenol (B47542) and Amine | Release of constituent molecules |

Potential in Materials Science: Precursors for Polymers or Functional Materials (e.g., Polycarbonates, Polyurethanes)

The structure of this compound suggests its potential as a monomer or a modifying agent in polymer chemistry.

Polycarbonates: Polycarbonates are traditionally synthesized from bisphenols and phosgene (B1210022) or through the transesterification of a bisphenol with diphenyl carbonate (DPC). researchgate.net this compound shares the core diphenylcarbamate structure. While not a bisphenol itself, it could be explored as a chain terminator or a comonomer to introduce specific functionalities into the polycarbonate backbone. The acetyl group, in particular, could serve as a post-polymerization modification site, allowing for the grafting of other molecules or for cross-linking the polymer chains to enhance thermal or mechanical properties. The non-phosgene route to polycarbonates involves reacting DPC with bisphenol A (BPA) in a melt transesterification process. researchgate.net

Polyurethanes: Polyurethanes are produced from the reaction of diisocyanates with polyols. Carbamate linkages form the repeating unit of polyurethane chains. While this compound is not a diisocyanate or a polyol, its carbamate group is a fundamental feature. nih.gov Research into modifying existing polymers could involve grafting this molecule onto a polymer backbone to impart specific properties, such as altered surface energy or increased UV stability, conferred by the aromatic groups.

The acetyl group provides a reactive handle for creating functional materials. For example, the polymer derived from a modified version of this monomer could be used to create photoactive materials, where the acetyl group is part of a chromophore system.

Exploration of this compound in Catalytic Systems

Furthermore, the carbamate group itself can participate in catalytic cycles. Research on related compounds has shown that carbamates can be synthesized using various catalytic systems, including those based on indium or zinc. nih.govnih.gov This suggests that the carbamate moiety is stable under certain catalytic conditions and can be incorporated into molecules designed for catalytic applications. For instance, a catalyst bearing the this compound scaffold could be designed for asymmetric synthesis, where the steric bulk of the diphenylamino group and the electronic nature of the acetylphenyl group influence the stereochemical outcome of a reaction.

Development of Novel Reaction Methodologies Involving Carbamates

The synthesis of carbamates has been a subject of intense research, driven by the importance of this functional group in pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net Traditional methods often involve hazardous reagents like phosgene or isocyanates. nih.gov

Modern research focuses on developing safer and more sustainable synthetic routes. acs.org Key areas of development relevant to this compound include:

CO₂ Utilization: The use of carbon dioxide as a C1 building block is a highly attractive, green approach to carbamate synthesis. nih.gov Methodologies reacting amines, CO₂, and alkylating agents, often facilitated by bases or catalysts, are being developed. acs.org

Catalytic Approaches: The use of catalysts, such as indium-mediated reactions, can promote carbamate formation under mild conditions. nih.govacs.org Other systems employ metal complexes within zeolite frameworks or polymer-bound zinc complexes to create recyclable, heterogeneous catalysts. nih.gov

Flow Chemistry: Continuous flow synthesis of carbamates allows for rapid reaction times, precise control over reaction parameters, and safer handling of reagents. acs.org

These advanced methodologies could be applied to the synthesis of this compound and its derivatives, offering more efficient and environmentally benign production pathways compared to classical methods.

Integration with Emerging Technologies in Computational and Experimental Chemistry

The synergy between computational modeling and experimental work is accelerating chemical research. For a molecule like this compound, these tools are invaluable.

Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the molecule's geometric and electronic structure, rotational barriers of the C-N bond, and reactivity. acs.org As seen in studies of a related thio-carbamate, Hirshfeld surface analysis can elucidate intermolecular interactions that govern crystal packing. nih.gov Molecular docking simulations can predict how the molecule might interact with biological targets or how it could bind to a catalytic active site. nih.gov

High-Throughput Experimentation: Experimental techniques can be used to rapidly screen reaction conditions for the synthesis or derivatization of this compound. This allows for the efficient optimization of reaction yields and the discovery of new transformations.

Table 2: Application of Emerging Technologies to this compound Research

| Technology | Specific Application | Information Gained | Reference Context |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbitals, bond energies | Prediction of reactivity, stability, and spectral properties | nih.gov |

| Molecular Docking | Simulation of binding to enzyme active sites | Evaluation of potential as an enzyme inhibitor or ligand | nih.gov |

| Hirshfeld Surface Analysis | Mapping intermolecular interactions in a crystal | Understanding of crystal packing and solid-state properties | nih.gov |

| Continuous Flow Synthesis | Optimization of reaction parameters (T, P, time) | Development of efficient and scalable synthetic routes | nih.govacs.org |

Challenges and Future Perspectives in Aryl Carbamate Research

The field of aryl carbamate chemistry, while mature in some respects, continues to present challenges and opportunities. A primary challenge is the continued reliance on hazardous reagents in many industrial-scale syntheses. The development of commercially viable, "phosgene-free" routes remains a major goal. researchgate.net Achieving high selectivity in the functionalization of complex aryl carbamates, which often contain multiple potential reaction sites, is another significant hurdle.

Future research will likely focus on several key areas:

Green Synthesis: Expanding the scope of CO₂-based and catalytically efficient methods to produce a wider range of functionalized aryl carbamates.

Functional Materials: Designing and synthesizing novel polymers and smart materials where aryl carbamates like this compound are incorporated to impart specific optical, electronic, or responsive properties.

Catalysis: Developing new ligands and organocatalysts based on the aryl carbamate scaffold for applications in asymmetric synthesis and other challenging chemical transformations.

Medicinal Chemistry: While outside the direct scope of this chemical analysis, the structural motifs present in this compound are of interest in drug design, and new synthetic methods will undoubtedly aid in the creation of novel therapeutic candidates. mdpi.comnih.gov

Q & A

Q. What are the methodological steps for synthesizing 4-acetylphenyl diphenylcarbamate, and how do reaction conditions influence yield?

Answer: Synthesis typically involves coupling 4-acetylphenol with diphenylcarbamoyl chloride under anhydrous conditions (e.g., dichloromethane or dioxane) to prevent hydrolysis. Temperature control (0–5°C during reagent mixing) minimizes side reactions like premature decomposition. A catalytic base, such as triethylamine, is often added to neutralize HCl byproducts. Post-reaction purification via column chromatography or recrystallization ensures product integrity. Yield optimization requires strict moisture exclusion and stoichiometric precision .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the acetyl group (δ ~2.6 ppm for CH, δ ~200 ppm for carbonyl) and carbamate linkage (δ ~150–155 ppm for carbonyl).

- FT-IR : Peaks at ~1700–1750 cm (C=O stretch) and ~1250 cm (C-O-C carbamate) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns. Cross-referencing with databases like PubChem ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats (GHS code P280).

- Ventilation : Use fume hoods to avoid inhalation (P261).

- Spill Management : Collect residues with inert absorbents (P391) and dispose per hazardous waste regulations (P501).

- Storage : Store in airtight containers at –20°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers troubleshoot low yields or byproduct formation during synthesis?

Answer: Common issues and solutions:

- Moisture Interference : Use molecular sieves or anhydrous solvents to suppress hydrolysis.

- Side Reactions : Optimize stoichiometry (e.g., excess diphenylcarbamoyl chloride) and monitor reaction progress via TLC.

- Temperature Fluctuations : Employ jacketed reactors for precise cooling during exothermic steps.

- Purification Challenges : Switch to gradient elution in chromatography or alternative recrystallization solvents (e.g., ethyl acetate/hexane) .

Q. What advanced crystallographic methods resolve structural ambiguities in this compound?

Answer:

- Single-Crystal XRD : Use SHELXL for refinement, particularly for twinned crystals or high-symmetry space groups.

- Data Validation : Cross-check residual electron density maps to identify disordered solvent molecules.

- Synchrotron Radiation : Enhances resolution for weakly diffracting crystals. Pair with DFT calculations (e.g., Gaussian) to validate bond lengths and angles .

Q. How do structural modifications to the carbamate moiety affect biological activity?

Answer: Replace the diphenyl group with bioisosteres (e.g., benzyl or heteroaryl groups) to modulate lipophilicity and target binding. For example:

- Hydrophilic Derivatives : Introduce hydroxyl groups (e.g., 2,3-dihydroxypropoxy) to enhance aqueous solubility (logP reduction).

- Electron-Withdrawing Substituents : Fluorine or nitro groups may improve stability against esterase-mediated hydrolysis.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like acetylcholinesterase .

Q. What strategies address discrepancies in toxicity data across studies?

Answer:

- Dose-Response Curves : Replicate assays (e.g., zebrafish embryo toxicity) under standardized OECD guidelines.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may contribute to toxicity.

- Cross-Species Validation : Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) models to account for metabolic differences .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.